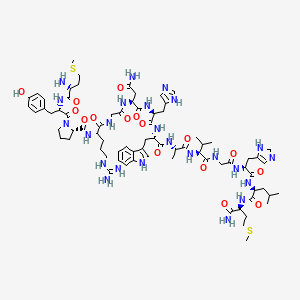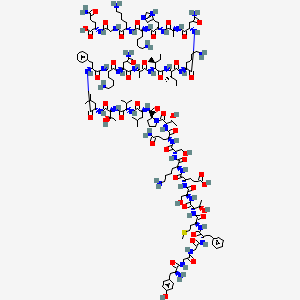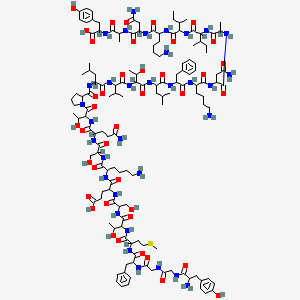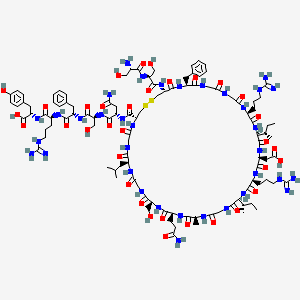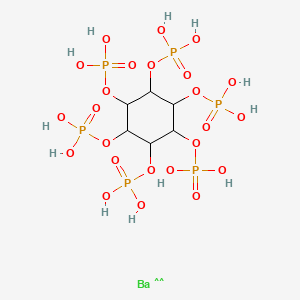
Phytinsäure-Hexabariumsalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium phytate is a compound formed by the reaction of phytic acid with barium carbonate. Phytic acid, also known as myo-inositol hexakisphosphate, is a naturally occurring substance found in many plant tissues. Barium phytate is primarily known for its application as a flame retardant, particularly in epoxy resins. This compound is valued for its environmentally friendly properties and its ability to enhance the flame retardancy of materials.
Wissenschaftliche Forschungsanwendungen
Barium phytate has a wide range of applications in scientific research, including:
Chemistry: Barium phytate is used as a flame retardant in epoxy resins, enhancing their thermal stability and reducing flammability. It is also used in the synthesis of metal phytate complexes for various applications.
Biology: The complexation properties of barium phytate make it useful in studying metal ion interactions in biological systems.
Industry: Barium phytate is used in the production of flame-retardant materials, particularly in the construction and electronics industries. Its environmentally friendly properties make it a preferred choice for sustainable materials.
Wirkmechanismus
Target of Action
Phytic Acid Hexabarium Salt, also known as Barium Phytate, is a potent chelator of divalent and trivalent cations . Its primary targets are divalent and trivalent cations, such as calcium (Ca2+) and magnesium (Mg2+) ions . These ions play crucial roles in various biological processes, including signal transduction, enzyme function, and cell membrane stability.
Mode of Action
Phytic Acid Hexabarium Salt interacts with its targets (divalent and trivalent cations) through chelation . Its high surface negative charge allows it to bind strongly with these cations, forming stable complexes . This interaction can lead to changes in the availability and distribution of these cations within the biological system.
Biochemical Pathways
The chelation of divalent and trivalent cations by Phytic Acid Hexabarium Salt can affect various biochemical pathways. For instance, in yeast, Phytic Acid acts with the nuclear pore protein Gle1 to regulate the nuclear export of mRNA by coactivating the RNA-dependent ATPase activity of DExD-box protein 5 (Dbp5) . This suggests that Phytic Acid Hexabarium Salt may influence gene expression and protein synthesis through its chelating activity.
Result of Action
The molecular and cellular effects of Phytic Acid Hexabarium Salt’s action are largely dependent on its chelating activity. By binding to divalent and trivalent cations, it can alter the ionic balance within cells, potentially affecting various cellular processes. In yeast, for example, it has been shown to regulate mRNA export, suggesting a role in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Barium phytate is synthesized by reacting phytic acid with barium carbonate in deionized water. The reaction typically involves dissolving phytic acid in water and then adding barium carbonate to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of barium phytate. The reaction can be represented as follows:
C6H18O24P6+BaCO3→Ba(C6H6O24P6)+CO2+H2O
Industrial Production Methods: In industrial settings, the production of barium phytate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of deionized water and controlled reaction temperatures are crucial to achieving the desired quality of barium phytate.
Analyse Chemischer Reaktionen
Types of Reactions: Barium phytate primarily undergoes complexation reactions due to the presence of multiple phosphate groups in the phytic acid molecule. These reactions involve the formation of complexes with various metal ions.
Common Reagents and Conditions:
Complexation Reactions: Barium phytate can form complexes with metal ions such as magnesium, zinc, iron, and copper. These reactions typically occur in aqueous solutions and are influenced by factors such as pH and the molar ratio of the reactants.
Thermal Decomposition: When subjected to high temperatures, barium phytate decomposes, releasing gases such as carbon dioxide and water vapor. This property is particularly useful in its application as a flame retardant.
Major Products Formed:
Metal Phytate Complexes: The reaction of barium phytate with metal ions results in the formation of metal phytate complexes, which have various applications in different fields.
Decomposition Products: The thermal decomposition of barium phytate produces carbon dioxide and water vapor, contributing to its flame-retardant properties.
Vergleich Mit ähnlichen Verbindungen
- Magnesium Phytate
- Zinc Phytate
- Iron Phytate
- Copper Phytate
- Ammonium Polyphosphate
Eigenschaften
CAS-Nummer |
90940-73-1 |
|---|---|
Molekularformel |
C6H6Ba6O24P6 |
Molekulargewicht |
1471.9 g/mol |
IUPAC-Name |
barium(2+);(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate |
InChI |
InChI=1S/C6H18O24P6.6Ba/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+2/p-12 |
InChI-Schlüssel |
RWTUMPVMNMPSMC-UHFFFAOYSA-B |
SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[Ba] |
Kanonische SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2].[Ba+2].[Ba+2].[Ba+2] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Barium Phytate enhance the flame retardancy of materials like polyurethane foam?
A1: Barium phytate (Pa-Ba) primarily acts in the condensed phase to improve flame retardancy. [, ] When incorporated into materials like polyurethane foam (PUF), it promotes the formation of a stable char layer during combustion. This char layer acts as a barrier, insulating the underlying material from heat and oxygen, thus hindering further burning. [] Research suggests that Pa-Ba achieves this by promoting the decomposition of PUF into char rather than flammable volatiles. [] This mechanism is further enhanced when Pa-Ba is used synergistically with other flame retardants like ammonium polyphosphate. []
Q2: What is the evidence for the synergistic effect of Barium Phytate with other flame retardants?
A2: Studies show that combining Pa-Ba with intumescent flame retardants (IFR) in epoxy resin leads to a significant improvement in flame retardancy compared to using either component alone. [] For example, an epoxy resin formulation containing both Pa-Ba and IFR achieved a higher Limiting Oxygen Index (LOI) value and a significant reduction in peak heat release rate (PHRR) compared to formulations containing only one of the flame retardants. [] This synergistic effect is attributed to the complementary actions of Pa-Ba and IFR in the condensed and gas phases, respectively.
Q3: Beyond its application in polymers, are there other potential uses for Barium Phytate?
A3: Yes, research suggests that Barium phytate can play a role in managing phosphorus levels in agricultural settings. [] When co-applied with drinking water treatment residues (DWTRs) to biosolids-amended soil, Barium phytate contributes to a reduction in water-soluble phosphorus in leachate. [] This is particularly relevant for mitigating phosphorus runoff and its negative environmental impacts on water bodies.
Q4: What analytical techniques are used to characterize and study Barium Phytate?
A4: Various analytical techniques are employed to characterize Barium Phytate and its effects. Fourier-transform infrared (FTIR) spectroscopy helps identify the chemical structure and functional groups present in the compound. [] Thermogravimetric analysis (TGA) is used to study the thermal stability of Pa-Ba and its impact on the thermal degradation behavior of materials it is incorporated into. [, , ] Additionally, X-ray absorption near edge structure (XANES) analysis helps determine phosphorus speciation in complex matrices containing Pa-Ba. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


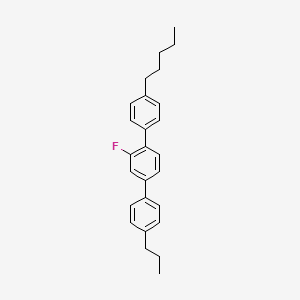
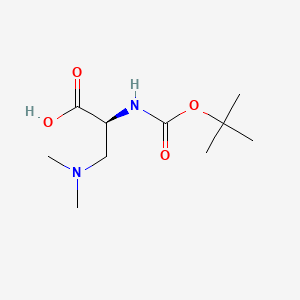
![Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+)](/img/structure/B1591582.png)
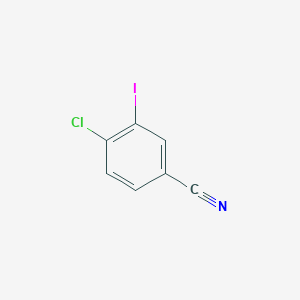
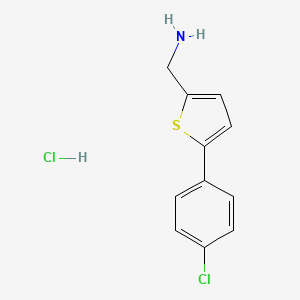
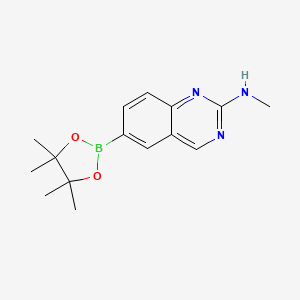
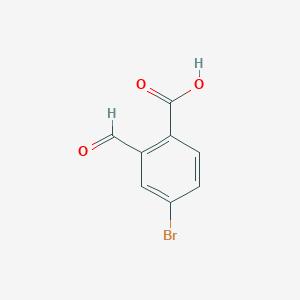
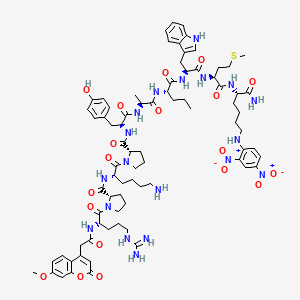
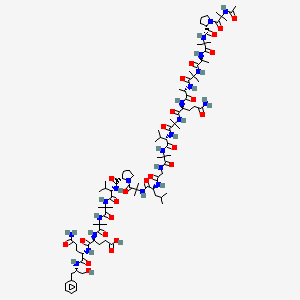
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1591597.png)
